1H and 13C NMR Spectral Data for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid: An In-Depth Technical Guide
1H and 13C NMR Spectral Data for 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid: An In-Depth Technical Guide
Executive Summary
The structural elucidation of 2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid (C₁₃H₁₆O₃, MW: 220.27 g/mol ) presents a fascinating analytical challenge due to its unique combination of isolated spin systems, magnetic anisotropy, and pseudo-chirality. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—including cyclopropyl-containing CNS and cardiovascular agents—rigorous characterization of this molecule is paramount.
This whitepaper provides a comprehensive, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound. By moving beyond empirical peak-picking, we will dissect the fundamental quantum mechanical and localized electronic environments that govern its chemical shifts, providing researchers with a self-validating framework for unambiguous structural confirmation[1].
Molecular Architecture & Spin System Analysis
To accurately predict and interpret the NMR spectra, we must first deconstruct the molecule into its three distinct sub-structural motifs, each dictating specific relaxation and coupling behaviors:
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The 4-Methoxyphenyl Ring : The para-substitution pattern creates a classic AA'BB' spin system. The strongly electron-donating methoxy group (+M effect) significantly shields the ortho protons and carbons, breaking the magnetic equivalence of the aromatic ring[1].
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The Acetic Acid Moiety (-CH₂COOH) : This group acts as an isolated spin system. The methylene protons are flanked by a quaternary carbon (C1 of the cyclopropyl ring) and a carbonyl carbon, resulting in a sharp singlet devoid of vicinal ( 3J ) coupling.
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The Cyclopropyl Core : The highly strained three-membered ring possesses unique hybridization (high s-character in the C-H bonds and "banana bonds" between carbons). This geometry induces a strong diamagnetic ring current, shifting cyclopropyl protons significantly upfield (typically 0.2–1.0 ppm)[2]. Furthermore, the C1 carbon acts as a pseudo-chiral center relative to the two faces of the ring. Consequently, the two methylene groups (C2 and C3) are equivalent by symmetry, but the two protons on each carbon are diastereotopic .
High-Resolution ¹H NMR Spectral Data & Causality
The following table summarizes the expected ¹H NMR data acquired in CDCl₃. All chemical shifts ( δ ) are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm[3].
| Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality & Mechanistic Rationale |
| 10.85 | br s | 1H | -COOH | Highly deshielded due to the inductive (-I) effect of the carbonyl oxygen and intermolecular hydrogen bonding. Broadened by chemical exchange. |
| 7.28 | d, J = 8.6 Hz | 2H | Ar-H (meta to OMe) | Deshielded relative to the ortho protons. Forms the downfield half of the AA'BB' pseudo-doublet system. |
| 6.84 | d, J = 8.6 Hz | 2H | Ar-H (ortho to OMe) | Strongly shielded by the resonance electron donation (+M effect) from the adjacent methoxy oxygen lone pairs. |
| 3.79 | s | 3H | -OCH₃ | Deshielded by the direct inductive effect of the electronegative oxygen atom. |
| 2.62 | s | 2H | -CH₂-COOH | Alpha to the carbonyl group. Appears as a singlet because it is attached to the quaternary C1 of the cyclopropyl ring, precluding 3J coupling. |
| 0.92 | m | 2H | Cyclopropyl -CH₂- (cis to -CH₂COOH) | Diastereotopic pair. Shielded by the cyclopropyl ring current, but less shielded than the opposing face[2]. |
| 0.84 | m | 2H | Cyclopropyl -CH₂- (cis to Ar) | Diastereotopic pair. Experiences profound shielding due to the combined effects of the cyclopropyl ring current and the magnetic anisotropy (shielding cone) of the cis-oriented phenyl ring. |
The Diastereotopic Cyclopropyl Protons
The complexity of the 0.84–0.92 ppm region is a hallmark of this molecule. Because the phenyl ring and the acetic acid group occupy opposite faces of the cyclopropyl plane, the environment above the ring is magnetically distinct from the environment below it. The protons cis to the phenyl ring fall directly into the shielding cone of the aromatic π -system, pushing their resonance further upfield compared to their trans counterparts. They couple with each other (geminal 2J≈−4 to −6 Hz) and with the adjacent equivalent protons (vicinal 3Jcis≈8−10 Hz, 3Jtrans≈5−7 Hz), creating a complex, overlapping multiplet structure.
High-Resolution ¹³C NMR Spectral Data & Causality
Carbon-13 NMR provides a direct map of the molecular skeleton. Data is acquired using broadband proton decoupling (e.g., WALTZ-16) to yield sharp singlets. The solvent residual peak for CDCl₃ serves as the internal reference at 77.16 ppm[3].
| Shift ( δ , ppm) | Type | Assignment | Causality & Mechanistic Rationale |
| 178.4 | C | -COOH | Carbonyl carbon. Extremely deshielded due to the double bond to oxygen and the adjacent hydroxyl group. |
| 158.2 | C | Ar-C (ipso to OMe) | Deshielded by the direct electronegativity of the bound oxygen atom. |
| 136.5 | C | Ar-C (ipso to cyclopropyl) | Substituted aromatic carbon. Requires a longer relaxation delay ( D1 ) for accurate integration due to the lack of attached protons. |
| 130.1 | CH | Ar-C (meta to OMe) | Standard aromatic CH carbon shift. |
| 113.8 | CH | Ar-C (ortho to OMe) | Highly shielded by the ortho-para directing resonance effect of the methoxy group. |
| 55.3 | CH₃ | -OCH₃ | Typical chemical shift for an aliphatic carbon bound to an aromatic ether oxygen. |
| 43.1 | CH₂ | -CH₂-COOH | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| 19.5 | C | Cyclopropyl C1 | Quaternary carbon. Unusually shielded for a substituted carbon due to the high s-character of the cyclopropyl C-C bonds[2]. |
| 12.4 | CH₂ | Cyclopropyl C2, C3 | Highly shielded sp3 carbons, characteristic of the extreme ring strain and unique orbital hybridization of the cyclopropane geometry[2]. |
2D NMR Strategies for Unambiguous Assignment
To elevate the trustworthiness of the 1D assignments, a suite of 2D NMR experiments is strictly required to bridge the isolated spin systems.
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COSY (Correlation Spectroscopy) : Validates the 3J coupling within the aromatic AA'BB' system and maps the complex geminal/vicinal coupling network of the diastereotopic cyclopropyl protons.
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HSQC (Heteronuclear Single Quantum Coherence) : Unambiguously pairs the protons to their directly attached carbons (e.g., separating the overlapping cyclopropyl protons from their respective C2/C3 carbons at 12.4 ppm).
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HMBC (Heteronuclear Multiple Bond Correlation) : This is the most critical experiment. Because the molecule contains multiple isolated spin systems separated by quaternary carbons, HMBC ( 2JCH and 3JCH correlations) is the only way to prove connectivity.
Figure 1: Key HMBC correlations linking the isolated spin systems across quaternary boundaries.
Self-Validating Experimental Protocol
To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance, the following standardized workflow must be executed for data acquisition[1].
Step-by-Step Methodology:
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Sample Preparation : Weigh exactly 15–20 mg of the highly purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
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Instrument Setup & Tuning : Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Lock the magnetic field onto the deuterium resonance of CDCl₃. Tune and match the probe precisely for ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).
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Shimming : Perform rigorous gradient shimming (Z1–Z5) until the TMS line width at half-height is ≤ 0.5 Hz.
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1D Acquisition Parameters :
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¹H NMR : Use a 30° excitation pulse. Acquire 16–32 transients. Set the relaxation delay ( D1 ) to 4 seconds to ensure complete spin-lattice relaxation ( T1 ) for accurate integration of the isolated -CH₂COOH singlet.
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¹³C NMR : Use a power-gated decoupling sequence (e.g., WALTZ-16) to minimize NOE distortion on quaternary carbons. Acquire 1024–2048 transients with a D1 of 2–3 seconds.
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Processing : Apply zero-filling to 64k data points. Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform Fourier transformation, followed by meticulous manual phase and baseline correction.
Figure 2: Self-validating NMR experimental workflow for structural elucidation.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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BenchChem Technical Support Team. (2025). Introduction to the NMR Spectroscopy of Cyclopropanes. BenchChem.



